2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide
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Overview
Description
2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide is a synthetic organic compound that features a thiophene ring, a cyano group, and a chloro-substituted amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophenes.
Scientific Research Applications
2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s thiophene ring makes it a candidate for use in organic semiconductors and conductive polymers.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide: Similar structure but with a thiazole ring instead of a thiophene ring.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide is unique due to its specific combination of a chloro-substituted amide and a cyano group on the thiophene ring, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
2-chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2OS/c1-7(11)10(14)13(2)5-9-3-8(4-12)6-15-9/h3,6-7H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLJQOPZRMPPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC(=CS1)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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